molecular formula C15H14N2O3 B3983082 6-[(4-Cyanophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(4-Cyanophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B3983082
M. Wt: 270.28 g/mol
InChI Key: QRZMXKUSPMBZKY-UHFFFAOYSA-N
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Description

6-[(4-Cyanophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C15H14N2O3. It is characterized by the presence of a cyanophenyl group attached to a carbamoyl moiety, which is further connected to a cyclohexene ring bearing a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Cyanophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Formation of the cyanophenyl intermediate: This can be achieved through a nitration reaction followed by reduction to introduce the cyano group onto a phenyl ring.

    Carbamoylation: The cyanophenyl intermediate is then reacted with an isocyanate to form the carbamoyl group.

    Cyclohexene ring formation: The final step involves the cyclization of the intermediate to form the cyclohexene ring with the carboxylic acid group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-[(4-Cyanophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-[(4-Cyanophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(4-Cyanophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    6-[(4-Cyano-phenylcarbamoyl)-cyclohex-3-enecarboxylic acid: Similar structure with slight variations in the positioning of functional groups.

    6-[(4-Cyanoanilino)carbonyl]-3-cyclohexene-1-carboxylic acid: Another compound with a similar core structure but different substituents.

Uniqueness

6-[(4-Cyanophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of functional groups and the resulting chemical properties.

Properties

IUPAC Name

6-[(4-cyanophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(19)20/h1-2,5-8,12-13H,3-4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZMXKUSPMBZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(4-Cyanophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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